molecular formula C16H17BrClN5O2 B8804409 5-Bromo-4-(4-(4-chlorobenzyl)piperazin-1-yl)-3-nitropyridin-2-amine

5-Bromo-4-(4-(4-chlorobenzyl)piperazin-1-yl)-3-nitropyridin-2-amine

Cat. No.: B8804409
M. Wt: 426.7 g/mol
InChI Key: YZFHWWVVELENJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(4-(4-chlorobenzyl)piperazin-1-yl)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C16H17BrClN5O2 and its molecular weight is 426.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17BrClN5O2

Molecular Weight

426.7 g/mol

IUPAC Name

5-bromo-4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-nitropyridin-2-amine

InChI

InChI=1S/C16H17BrClN5O2/c17-13-9-20-16(19)15(23(24)25)14(13)22-7-5-21(6-8-22)10-11-1-3-12(18)4-2-11/h1-4,9H,5-8,10H2,(H2,19,20)

InChI Key

YZFHWWVVELENJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C(C(=NC=C3Br)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-4-chloro-3-nitro-pyridin-2-ylamine (0.126 g, 0.50 mmol) and isopropanol (15 ml) was added 1-(4-chlorobenzyl)-piperazine (0.115 g, 0.55 mmol) followed by diisopropylethylamine (0.10 ml, 0.55 mmol). The reaction mixture was heated at 45° C. for 18 h, then allowed to cool to room temperature. The precipitate was collected by filtration and washed with isopropanol and diethyl ether. The title compound was thus obtained as a yellow solid (0.148 g, 70%); 1H-NMR (500 MHz, DMSO-d6) 3.05 (br s, 4H, piperazine N(CH2)2), 3.52 (s, 2H, NCH2), 7.02 (s, 2H, NH2), 7.34 (d, J=8.52 Hz, 2H) and 7.38 (d, 2H) (3,5-ArH and 2,6-ArH), 8.16 (s, 1H, 6-H); LC (Method B)-MS (ESI, m/z): Rt=2.92 min—426, 428, 430 [(M+H)+, BrCl isotopic pattern].
Quantity
0.126 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Yield
70%

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